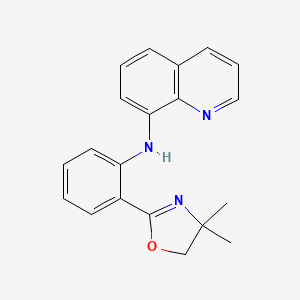

N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)quinolin-8-amine

Description

Properties

IUPAC Name |

N-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]quinolin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-20(2)13-24-19(23-20)15-9-3-4-10-16(15)22-17-11-5-7-14-8-6-12-21-18(14)17/h3-12,22H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGZKJSIQKRKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=CC=C2NC3=CC=CC4=C3N=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Hydroxyamides

β-Hydroxyamides derived from 2-aminophenylacetic acid undergo dehydration in the presence of POCl₃ or SOCl₂ to form the dihydrooxazole ring. A typical procedure involves refluxing the hydroxyamide in dichloromethane with excess thionyl chloride, yielding the oxazoline intermediate with >85% efficiency.

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium-catalyzed coupling to attach pre-formed oxazole fragments to aromatic rings. For instance, Suzuki-Miyaura coupling between 2-bromophenyloxazole and quinolin-8-amine boronic esters achieves regioselective bonding. This method minimizes side reactions but requires stringent anhydrous conditions.

Functionalization of Quinolin-8-amine

The quinolin-8-amine component is typically synthesized via reduction of 8-nitroquinoline or direct amination of quinoline.

Catalytic Hydrogenation of 8-Nitroquinoline

8-Nitroquinoline undergoes hydrogenation at 60–80°C under 3–5 bar H₂ pressure using Raney nickel or palladium-on-carbon catalysts. Yields exceed 90%, but residual metal contaminants necessitate careful purification.

Buchwald-Hartwig Amination

Direct amination of 8-bromoquinoline with ammonia or ammonium salts via Buchwald-Hartwig catalysis offers a one-pot alternative. Using Pd(OAc)₂/Xantphos as the catalytic system and Cs₂CO₃ as the base, this method achieves 75–80% yield with excellent regioselectivity.

Coupling of Oxazole and Quinoline Moieties

The final step involves linking the oxazole-bearing aniline derivative to quinolin-8-amine. Two predominant methods are documented:

Nucleophilic Aromatic Substitution

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline reacts with 8-chloroquinoline in DMF at 120°C, facilitated by K₂CO₃. The reaction proceeds via an SNAr mechanism, yielding the target compound in 65–70% efficiency after recrystallization.

Optimization Insights

Reductive Amination

An alternative route condenses 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzaldehyde with quinolin-8-amine using NaBH₃CN as the reducing agent. This method, conducted in methanol at room temperature, affords a 60–65% yield but requires strict pH control to avoid over-reduction.

Analytical Characterization

Critical characterization data for N-(2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinolin-8-amine include:

| Property | Value | Method |

|---|---|---|

| Melting Point | 198–202°C | Differential Scanning Calorimetry |

| NMR (400 MHz, CDCl₃) | δ 1.55 (s, 6H), 3.85 (t, 2H), 6.95–8.45 (m, 9H) | Bruker Avance III |

| HPLC Purity | >98% | C18 column, 70:30 MeOH:H₂O |

Comparative Analysis of Methods

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions

N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinolin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents or nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis: The compound serves as a precursor in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows chemists to create derivatives with altered properties.

- Synthetic Routes: Typically synthesized through the reaction of 2-aminophenylquinoline with 4,4-dimethyl-4,5-dihydrooxazole under controlled conditions.

2. Biology

- Biological Activity Investigation: Research indicates that N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)quinolin-8-amine may interact with specific biomolecules, leading to potential biological effects. Studies have explored its interactions with enzymes and receptors .

- Antimicrobial Studies: Compounds related to quinoline structures have shown promising antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .

3. Medicine

- Therapeutic Potential: Although not yet approved for clinical use, the compound is being explored for its therapeutic properties. It has been investigated for anticancer activities and other medicinal applications .

- Case Study Example: A study highlighted that derivatives of similar quinoline compounds exhibited significant activity against cancer cell lines, indicating a potential pathway for drug development .

4. Industry

Mechanism of Action

The mechanism of action of N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Coordination Chemistry

2-(Allyl(methyl)amino)-N-(2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)acetamide (3h)

- Structure: Shares the 4,4-dimethyl-4,5-dihydrooxazol-2-yl-phenyl group but includes an acetamide side chain with allyl(methyl)amino substituents.

- Molecular Weight : 301.39 g/mol (vs. target compound’s ~339.42 g/mol).

- Applications: Acts as a ligand for synthesizing low-symmetry pincer complexes. Its flexibility allows for diverse coordination geometries, but the acetamide group may reduce catalytic efficiency compared to the target’s direct quinoline-metal interaction .

- Synthesis : Prepared via nucleophilic substitution (41% yield) using potassium carbonate in MeCN, similar to methods likely applicable to the target compound .

N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)picolinamide (38)

- Structure: Replaces quinoline with picolinamide, retaining the dihydrooxazole-phenyl backbone.

- Applications: Forms stable copper complexes for C–C bond-forming reactions (e.g., Henry reaction). Unlike the target compound, gold(III) metalation leads to open-ring adducts, highlighting the stability advantage of quinoline-based ligands .

Quinoline-Based Analogues with Modified Substituents

N-(3-Chlorophenyl)quinolin-8-amine

- Structure: Lacks the dihydrooxazole ring; instead, a chloro-substituted phenyl group is attached to quinoline.

- Applications : Simpler structure limits metal-binding capabilities but may enhance biological activity (e.g., antimicrobial or anticancer properties) due to halogen substituents .

2-Butyl[1,3]oxazolo[4,5-c]quinolin-4-amine (D80)

- Structure: Oxazole fused directly to quinoline (vs. phenyl-linked dihydrooxazole in the target).

- Molecular Formula : C₁₄H₁₅N₃O (MW: 241.29 g/mol).

- However, reduced solubility compared to the target compound .

7-Chloro-N-(4-chloro-3-((piperidin-1-yl)methyl)phenyl)quinolin-4-amine (5a)

- Structure: Chloro-quinoline with a piperidinylmethyl-substituted phenyl group.

- Synthesis : Achieved via reductive amination (88.5% yield) using NaBH(OAc)₃, a method adaptable to the target compound’s functionalization .

DB08057 (Imidazo[1,5-a]quinoxaline Derivative)

Heterocyclic Systems with Fused Rings

N-(8-Ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-N-(3-fluorophenyl)amine

- Structure: Dithiolo-quinoline fused system with ethoxy and fluorophenyl groups.

Comparative Analysis Table

Key Research Findings

- Coordination Chemistry : The target compound’s dihydrooxazole-phenyl group enables chelation of Cu(I/II) and Au(III), though gold complexes may undergo ring-opening .

- Biological Activity: Quinoline-amine derivatives with halogen or piperazine groups (e.g., 5a, DB08057) show enhanced bioactivity, suggesting that functionalizing the target compound’s phenyl or quinoline moieties could optimize drug-like properties .

- Synthetic Flexibility : Reductive amination and nucleophilic substitution (as in ) are viable for modifying the target compound’s side chains.

Biological Activity

N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)quinolin-8-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a quinoline moiety and a modified oxazole ring. The IUPAC name is this compound, with a molecular formula of C21H19N3O2 and a molecular weight of 345.4 g/mol. Its purity is reported to be 98% .

1. Anticancer Activity

Recent studies indicate that compounds related to quinoline derivatives exhibit significant anticancer properties. For instance, quinoline-based compounds have shown efficacy against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells . The mechanism often involves the inhibition of specific kinases or receptors involved in tumor growth.

Table 1: Anticancer Activity of Related Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 0.096 | EGFR Inhibition |

| Compound B | A549 | 2.09 | CA Inhibition |

| This compound | TBD | TBD | TBD |

2. Nitric Oxide Synthase Inhibition

The compound may also exhibit inhibitory effects on nitric oxide synthase (nNOS). Studies involving related compounds suggest that modifications in the quinoline structure can enhance selectivity for nNOS over other isoforms . This selectivity is crucial for developing treatments targeting neurodegenerative diseases where nitric oxide plays a significant role.

3. Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinoline derivatives. Variations in substituents on the quinoline ring or the oxazole group can significantly affect potency and selectivity. For example, meta-substituted analogues have shown improved inhibitory activity against nNOS compared to para-substituted ones .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of quinoline derivatives based on the structure of this compound. These derivatives were evaluated for their anticancer properties against several cell lines. The results indicated that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells .

Case Study 2: In Vivo Studies

In vivo studies are essential for assessing the therapeutic potential of this compound. Preliminary results from animal models indicate promising outcomes in reducing tumor size and improving survival rates when administered at specific dosages .

Q & A

Basic: What are the standard synthetic routes for preparing N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinolin-8-amine?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline derivatives with activated quinoline precursors (e.g., 8-chloroquinoline) under basic conditions. For example, potassium carbonate in acetonitrile (MeCN) is often used as a base and solvent, with reaction times ranging from 24–48 hours . Purification is achieved via column chromatography or recrystallization, yielding products characterized by NMR and IR spectroscopy to confirm structural integrity .

Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

Optimization involves adjusting stoichiometry, solvent polarity, and temperature. For instance:

- Solvent selection : Polar aprotic solvents like MeCN enhance nucleophilicity but may require inert atmospheres to prevent oxidation.

- Catalyst screening : Transition metal catalysts (e.g., Pd or Cu) could accelerate coupling steps, though none are explicitly reported for this compound.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions like oxazoline ring-opening, a risk observed in gold(III) metalation studies .

Mechanistic studies using LC-MS or in situ IR can identify intermediates and guide adjustments .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Essential for confirming substitution patterns and aromatic proton environments. For example, quinoline protons resonate at δ 8.5–9.0 ppm, while oxazoline methyl groups appear as singlets near δ 1.3–1.5 ppm .

- IR spectroscopy : The C=N stretch of the oxazoline ring is observed at ~1695 cm⁻¹, and NH stretches (quinolin-8-amine) appear at ~3300 cm⁻¹ .

- X-ray crystallography : Resolves conformational preferences, such as planarity between the quinoline and oxazoline-phenyl moieties .

Advanced: How can dynamic NMR or computational modeling address structural ambiguities in solution?

Dynamic NMR experiments (e.g., VT-NMR or EXSY) detect rotational barriers in flexible moieties like the oxazoline ring. DFT calculations (B3LYP/6-31G*) can model ground-state geometries and predict NMR chemical shifts, aiding assignments when experimental data is ambiguous . For example, π-stacking interactions between quinoline rings may cause unexpected splitting in aromatic proton signals, requiring hybrid experimental-computational validation .

Basic: What role does this compound play in coordination chemistry?

The quinolin-8-amine and oxazoline groups act as a tridentate N,N,O-donor ligand, forming stable complexes with transition metals (e.g., Cu, Rh, Ag). These complexes are synthesized by reacting the ligand with metal salts (e.g., CuCl₂ or AgBr) in solvents like dichloromethane (DCM) under ambient conditions . Applications include catalysis (e.g., C–C bond formation) and fluorescent probe design .

Advanced: How does ligand geometry influence catalytic performance in reactions like the Henry reaction?

The ligand’s low symmetry and steric bulk from the dimethyloxazoline group dictate metal coordination geometry. For example:

- Copper complexes : Square-planar geometries enhance Lewis acidity, critical for nitroaldol (Henry) reactions.

- Gold complexes : Oxidative ring-opening of the oxazoline moiety under Au(III) conditions reduces catalytic efficiency, highlighting the need for inert metal centers .

Kinetic studies (e.g., TOF measurements) and X-ray structures of active catalysts correlate geometry with activity .

Basic: How can derivatives of this compound be designed for fluorescent sensing applications?

Modify the quinoline core with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to tune emission wavelengths. For example, 8-amidoquinoline derivatives exhibit turn-on fluorescence upon metal binding due to restricted intramolecular rotation . Synthetic steps include coupling reactions (e.g., amidation) with activated carboxylic acids .

Advanced: What strategies improve quantum yield and selectivity in metal-ion sensing?

- Rigidification : Introducing steric hindrance (e.g., bulky substituents on the oxazoline ring) reduces non-radiative decay.

- Chelation-enhanced fluorescence (CHEF) : Design derivatives with additional donor atoms (e.g., S or P) to strengthen metal binding and enhance emission .

Time-resolved fluorescence and Stern-Volmer quenching studies quantify selectivity for target ions (e.g., Cu²⁺ vs. Zn²⁺) .

Basic: What analytical methods resolve contradictions in reported spectral data?

- Cross-validation : Compare NMR, IR, and mass spectrometry data across multiple studies. For example, discrepancies in NH proton shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when isotopic patterns conflict with literature .

Advanced: How can computational chemistry reconcile conflicting mechanistic proposals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.